molecular formula C16H23N B8761516 1-Benzyl-4-butylidenepiperidine CAS No. 132439-21-5

1-Benzyl-4-butylidenepiperidine

Cat. No.: B8761516
CAS No.: 132439-21-5
M. Wt: 229.36 g/mol
InChI Key: FNDJPBCXMYYKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-butylidenepiperidine is a chemical compound offered for scientific research and development purposes. It belongs to the benzylpiperidine structural class, which is of significant interest in medicinal chemistry and pharmacology . Piperidine derivatives are frequently investigated as key intermediates in the synthesis of more complex molecules and as potential pharmacologically active agents . Researchers study these compounds for various applications, which can include exploring their mechanisms of action and potential as inhibitors of enzymes like acetylcholinesterase or steroid-5alpha-reductase . This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. Researchers handling this compound should consult relevant safety data sheets and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132439-21-5

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-benzyl-4-butylidenepiperidine

InChI

InChI=1S/C16H23N/c1-2-3-7-15-10-12-17(13-11-15)14-16-8-5-4-6-9-16/h4-9H,2-3,10-14H2,1H3

InChI Key

FNDJPBCXMYYKSE-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Significance of Piperidine Scaffolds in Synthetic Chemistry

The piperidine (B6355638) motif, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital structural component in the realm of synthetic chemistry. chemicalbook.comsigmaaldrich.com Its prevalence stems from its presence in numerous natural products, particularly alkaloids, and its role as a core scaffold in a vast number of pharmaceutical agents. chemicalbook.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, highlighting the versatility of this chemical framework. chemicalbook.com

The utility of the piperidine ring is multifaceted. It can be readily modified with various functional groups, allowing for the fine-tuning of a molecule's chemical and physical properties. chemicalbook.com This adaptability makes piperidine derivatives valuable as building blocks in the synthesis of more complex organic compounds, including those with significant biological activity. chemicalbook.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in contemporary organic chemistry. sigmaaldrich.com

Chiral piperidine scaffolds, in particular, are highly sought after in drug design. masterorganicchemistry.com The introduction of a chiral piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. masterorganicchemistry.com This makes the exploration of novel piperidine-based molecules a promising strategy in the discovery of new therapeutic agents.

Structural Characteristics and Chemical Context of 1 Benzyl 4 Butylidenepiperidine

Established Routes to 1-Benzyl-4-piperidone (Precursor)

The formation of the 1-benzyl-4-piperidone scaffold is a critical initial phase in the synthesis of the target compound. Several methodologies have been developed, each with distinct advantages and applications.

Cyclization Reactions (e.g., Dieckmann-type approaches)

Dieckmann condensation, a well-established intramolecular cyclization of diesters, provides a reliable route to cyclic β-keto esters, which can then be converted to 4-piperidones. In a typical synthesis of 1-benzyl-4-piperidone, benzylamine (B48309) and methyl acrylate (B77674) serve as the starting materials. chemicalbook.comguidechem.com The process involves a 1,4-addition (Michael addition) of benzylamine to two equivalents of methyl acrylate, followed by the Dieckmann condensation of the resulting diester. chemicalbook.comguidechem.com The final step involves hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone. chemicalbook.comguidechem.com

One reported procedure details the reaction of N,N-bis(β-propionate methyl ester) benzylamine in anhydrous toluene (B28343) with metallic sodium as the base to induce cyclization. chemicalbook.com Subsequent hydrolysis with hydrochloric acid and neutralization affords the desired product. chemicalbook.com Microwave-assisted Michael addition and Dieckmann condensation have also been explored to potentially enhance reaction rates and yields. guidechem.com

Another approach involves the aza-Michael reaction, which is an atom-efficient method for accessing piperidines. kcl.ac.uk A one-pot oxidation-cyclization method using manganese dioxide has been developed for the preparation of N-substituted 4-piperidones from substituted divinyl ketones and benzylamine. kcl.ac.uk

Reaction Type Starting Materials Key Steps Yield
Dieckmann CondensationBenzylamine, Methyl Acrylate1,4-Addition, Condensation, Hydrolysis, Decarboxylation78.4% chemicalbook.com
Aza-Michael CyclizationSubstituted Divinyl Ketones, BenzylamineOxidation, CyclizationModerate to Good kcl.ac.uk

N-Alkylation Strategies with 4-Piperidone (B1582916) Derivatives

Direct N-alkylation of 4-piperidone or its salts with a benzyl halide is a straightforward and often high-yielding method for synthesizing 1-benzyl-4-piperidone. google.com This nucleophilic substitution reaction typically employs a base to deprotonate the piperidone nitrogen, facilitating its attack on the electrophilic benzyl halide.

A common procedure involves stirring 4-piperidone monohydrate hydrochloride with a base like anhydrous potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Benzyl bromide is then added, and the mixture is heated to drive the reaction to completion. chemicalbook.com This method has been reported to produce 1-benzyl-4-piperidone in high yield. chemicalbook.com However, the cost and stability of the 4-piperidone starting material can be a consideration for large-scale industrial production. google.com

Starting Materials Reagents Solvent Yield
4-Piperidone Monohydrate Hydrochloride, Benzyl BromidePotassium CarbonateN,N-Dimethylformamide (DMF)89.28% chemicalbook.com

One-Pot Synthetic Developments

To improve efficiency and reduce costs, one-pot synthetic methods for 1-benzyl-4-piperidone have been developed. These methods combine multiple reaction steps into a single process without isolating intermediates.

One such method involves the reaction of benzylamine with an acrylic acid ester in an alcohol-based organic solvent. google.com This is followed by a condensation reaction using an organic base, and finally, a hydrolysis and decarboxylation step catalyzed by lithium chloride and calcium chloride to yield the final product. google.com This one-pot approach is reported to have a good yield and simplifies the production process, making it more suitable for industrial applications. google.com

Butylidene Moiety Introduction through Olefination Reactions

Once 1-benzyl-4-piperidone is obtained, the next critical step is the introduction of the butylidene group at the 4-position of the piperidine ring. This is typically achieved through olefination reactions, which convert the ketone's carbonyl group into a carbon-carbon double bond.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of a carbonyl compound (in this case, 1-benzyl-4-piperidone) with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.org The reaction proceeds through nucleophilic addition followed by dehydration to form a new carbon-carbon double bond. wikipedia.org While the general principle of the Knoevenagel condensation is applicable, specific examples detailing its use for the synthesis of this compound are not extensively documented in the provided search results.

Wittig and Horner-Wadsworth-Emmons Olefination Variants

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful and widely used methods for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org These reactions offer excellent control over the location of the newly formed double bond. libretexts.org

In the context of synthesizing this compound, the Wittig reaction would involve the reaction of 1-benzyl-4-piperidone with a butyl-substituted phosphorus ylide (a Wittig reagent). libretexts.org The ylide is typically prepared by treating a butyltriphenylphosphonium salt with a strong base. libretexts.orglibretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. This can be advantageous in cases where the ketone is sterically hindered or less reactive. The HWE reaction often favors the formation of the (E)-alkene isomer.

Base-Mediated Methodologies

The synthesis of this compound from its precursor, 1-benzyl-4-piperidone, is effectively achieved through base-mediated olefination reactions. The Wittig reaction stands out as a primary and widely utilized method for this transformation. masterorganicchemistry.comlibretexts.org This reaction employs a phosphorus ylide, generated in situ by treating a phosphonium salt with a strong base, to convert a ketone into an alkene. libretexts.org

The process commences with the preparation of the necessary Wittig reagent. This is typically synthesized by the reaction of triphenylphosphine with an appropriate alkyl halide, such as 1-bromobutane, to form a butyltriphenylphosphonium salt. libretexts.org This salt is then deprotonated by a strong base to generate the nucleophilic butyltriphenylphosphorane (the ylide). Common bases employed for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium methoxide (B1231860) (NaOMe). libretexts.orgorganic-chemistry.org

The subsequent reaction involves the nucleophilic attack of the ylide on the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. This leads to the formation of a betaine (B1666868) intermediate, which then rearranges to a four-membered oxaphosphetane ring. libretexts.org This intermediate rapidly collapses to yield the desired this compound and a stable byproduct, triphenylphosphine oxide. The formation of the highly stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. libretexts.org

Another powerful base-mediated approach is the Shapiro reaction, which can convert 1-benzyl-4-piperidone into an alkenyl lithium species. acs.org This involves the formation of a tosylhydrazone from the ketone, followed by treatment with at least two equivalents of a strong base like n-butyllithium. The resulting vinyllithium (B1195746) reagent can then be reacted with an appropriate electrophile. While versatile, for the direct synthesis of an alkylidene group like butylidene, the Wittig reaction is often more direct. acs.orgresearchgate.net

Chemo- and Regioselectivity Considerations in Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the formation of the correct isomer and avoid side reactions.

Chemoselectivity: The Wittig reaction demonstrates excellent chemoselectivity. The phosphorus ylide is a soft nucleophile that selectively attacks the carbonyl group of 1-benzyl-4-piperidone, which is the most electrophilic site in the molecule. masterorganicchemistry.com The tertiary amine of the piperidine ring and the benzyl group are unreactive under these conditions.

Regioselectivity: A significant advantage of the Wittig reaction is its unambiguous regioselectivity. The double bond is formed precisely at the location of the original carbonyl group. libretexts.org This ensures that the butylidene group is introduced exclusively at the 4-position of the piperidine ring, preventing the formation of positional isomers that could arise from other methods like elimination reactions.

A crucial aspect of selectivity in this synthesis is the stereochemistry of the resulting alkene (E/Z isomerism). The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.

Non-stabilized ylides , such as the one derived from butyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. organic-chemistry.org

Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally lead to the (E)-alkene. organic-chemistry.org

Since the butyl group is not electron-withdrawing, the ylide is non-stabilized, and the reaction is expected to yield predominantly (Z)-1-benzyl-4-butylidenepiperidine. The ratio of Z to E isomers can be influenced by reaction conditions such as the choice of solvent and the presence of lithium salts. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of bases, solvents, temperature, and reaction times.

The synthesis of the precursor, 1-benzyl-4-piperidone , can be optimized to ensure a high-quality starting material. For instance, reacting 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of potassium carbonate in DMF at 65°C for 14 hours can yield the product in up to 89.28%. chemicalbook.com Another method involving a Dieckmann condensation reports a yield of 78.4%. chemicalbook.com

For the subsequent Wittig reaction, several factors can be tuned:

ParameterVariationEffect on Yield and Selectivity
Base n-Butyllithium, Sodium Hydride (NaH), Sodium Amide (NaNH2)Stronger bases like n-BuLi ensure complete and rapid ylide formation, often leading to higher yields. The choice of cation (e.g., Li+) can influence the Z/E ratio.
Solvent Tetrahydrofuran (THF), Diethyl ether, Dimethyl Sulfoxide (DMSO)Aprotic solvents are essential as protic solvents would protonate the highly basic ylide. youtube.com THF is commonly used and provides good solubility for the reactants.
Temperature -78°C to room temperatureYlide formation is often performed at low temperatures (-78°C to 0°C) to control reactivity. The olefination step may be allowed to warm to room temperature to ensure completion. Lower temperatures can enhance the stereoselectivity towards the Z-isomer.
Reaction Time 1 to 24 hoursMonitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, preventing the formation of degradation products.

A typical optimized procedure might involve the slow addition of n-butyllithium to a suspension of butyltriphenylphosphonium bromide in anhydrous THF at 0°C, followed by stirring for 1-2 hours to ensure complete ylide formation. A solution of 1-benzyl-4-piperidone in THF is then added dropwise at the same temperature, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. Post-reaction workup and purification by column chromatography are typically required to isolate the pure product with high yield.

Elucidating the Reactivity and Mechanistic Pathways of 1 Benzyl 4 Butylidenepiperidine

Reactions Involving the Exocyclic Butylidene Double Bond

The carbon-carbon double bond of the butylidene group is electron-rich, making it susceptible to a variety of addition and rearrangement reactions.

Electrophilic Addition Reactions

The exocyclic double bond in 1-Benzyl-4-butylidenepiperidine is reactive towards electrophiles. In these reactions, the π-bond of the alkene attacks an electron-deficient species, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile. libretexts.orglibretexts.org

Common electrophilic additions include hydrohalogenation and halogenation. For instance, reaction with hydrogen halides (HX) would proceed via protonation of the double bond to form the more stable tertiary carbocation at the C4 position of the piperidine (B6355638) ring. Subsequent attack by the halide anion (X⁻) would yield the corresponding 4-halo-4-butyl-1-benzylpiperidine. The regioselectivity of this addition follows Markovnikov's rule.

Similarly, the addition of halogens (X₂) like bromine (Br₂) or chlorine (Cl₂) would proceed through a cyclic halonium ion intermediate. Nucleophilic attack by the halide ion, typically from the anti-face, results in the formation of a vicinal dihalide. ochemtutor.com The stereochemistry of the final product is predominantly anti-addition.

Catalytic Hydrogenation and Reduction Strategies

The exocyclic double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst. The product of this reaction is 1-benzyl-4-butylpiperidine.

A variety of heterogeneous catalysts are effective for this transformation. The choice of catalyst can influence the reaction conditions required, such as temperature and pressure. researchgate.net Commonly employed catalysts include palladium, platinum, and rhodium supported on carbon. researchgate.net For instance, palladium on charcoal (Pd/C) is a widely used and efficient catalyst for the hydrogenation of alkenes under mild conditions. google.com

Table 1: Catalysts for Hydrogenation of Alkene Moieties in Related Systems

Catalyst Typical Support Notes
Palladium (Pd) Carbon (C) Highly active and commonly used for alkene hydrogenation. researchgate.netgoogle.com
Platinum (Pt) Carbon (C) Also highly active, sometimes shows different selectivity. researchgate.net

Cycloaddition Reactions

The butilidene double bond can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com In such a reaction, this compound would react with a conjugated diene. The concerted mechanism of the Diels-Alder reaction leads to the formation of a six-membered ring with a high degree of stereospecificity. mdpi.com

For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a spirocyclic compound where the new cyclohexene (B86901) ring is fused at the C4 position of the piperidine. The reactivity of the double bond as a dienophile is influenced by the substituents on the butilidene group. Electron-withdrawing groups would generally increase its reactivity towards electron-rich dienes.

The exocyclic double bond's geometry and the steric hindrance around it would play a significant role in the stereochemical outcome of the cycloaddition.

Olefin Metathesis Reactions

Olefin metathesis is a powerful synthetic method for the formation of new carbon-carbon double bonds. wikipedia.org this compound can theoretically participate in cross-metathesis (CM) reactions with other olefins. masterorganicchemistry.com This reaction, catalyzed by transition metal complexes like Grubbs' or Schrock catalysts, would result in the "swapping" of the alkylidene fragments between the two reacting alkenes. wikipedia.orgmasterorganicchemistry.com

The outcome of a cross-metathesis reaction involving this compound would depend on the reaction partner and the catalyst used. For instance, a reaction with a terminal alkene in the presence of a Grubbs catalyst would lead to a new substituted exocyclic alkene on the piperidine ring, with ethene as a byproduct. sigmaaldrich.com The choice of catalyst is crucial for controlling the selectivity and efficiency of the reaction. harvard.edu

Furthermore, the synthesis of this compound itself could potentially be achieved via a ring-closing metathesis (RCM) reaction of a suitable acyclic diene precursor containing the 1-benzylamino moiety. wikipedia.orgorganic-chemistry.org

Table 2: Common Catalysts for Olefin Metathesis

Catalyst Generation Common Name Metal Key Features
1st Generation Grubbs' Catalyst Ruthenium (Ru) Good functional group tolerance, commercially available. harvard.edu
2nd Generation Grubbs' Catalyst Ruthenium (Ru) Higher activity than 1st generation, effective for more challenging substrates. harvard.edu
3rd Generation Grubbs' Catalyst Ruthenium (Ru) Very high activity and rapid initiation.
1st Generation Hoveyda-Grubbs Catalyst Ruthenium (Ru) Increased stability and recoverability.
2nd Generation Hoveyda-Grubbs Catalyst Ruthenium (Ru) Combines high activity with high stability.

Reactions at the Piperidine Nitrogen Atom

The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring makes it nucleophilic and basic.

Quaternization Studies

The nitrogen atom in this compound can readily undergo quaternization by reacting with an alkylating agent, such as an alkyl halide. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

For example, reaction with methyl iodide (CH₃I) would yield 1-benzyl-1-methyl-4-butylidenepiperidinium iodide. Studies on analogous compounds like 1-benzyl-4-phenylpiperidine (B14123632) have shown that the stereochemical course of quaternization is influenced by steric factors. The incoming alkyl group can approach from either an axial or an equatorial position relative to the piperidine ring chair conformation. In the case of 1-benzyl-4-phenylpiperidine, preferred axial quaternization has been demonstrated. google.com This preference is often dictated by the steric hindrance posed by the existing substituents on the piperidine ring. A similar outcome would be expected for this compound, where the incoming alkyl group would preferentially add to the less sterically hindered face.

N-Oxidation Processes

The tertiary amine of the piperidine ring in this compound is susceptible to oxidation, a common metabolic pathway for such compounds. Oxidation of the nitrogen atom typically leads to the formation of a stable N-oxide derivative. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide, peroxy acids (such as m-CPBA), or enzymatic systems like cytochrome P450 monooxygenases.

The resulting N-oxide is a highly polar molecule with distinct chemical and physical properties compared to the parent amine. The formation of the N-oxide can significantly impact the biological activity and pharmacokinetic profile of the molecule. While specific studies on the N-oxidation of this compound are not extensively documented in the reviewed literature, the general reactivity of tertiary amines suggests that this is a probable transformation.

Table 1: Expected Products of N-Oxidation of this compound

ReactantOxidizing AgentExpected Product
This compoundH₂O₂This compound N-oxide
This compoundm-CPBAThis compound N-oxide

Transformations of the Benzyl (B1604629) Group

The benzyl group attached to the piperidine nitrogen presents another reactive site within the molecule, susceptible to both oxidation at the benzylic position and substitution on the aromatic ring.

The methylene (B1212753) bridge of the benzyl group is activated for oxidation due to its position adjacent to the aromatic ring. This benzylic position can be oxidized to a carbonyl group, leading to the formation of an amide. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this transformation. masterorganicchemistry.comlibretexts.org Such reactions often proceed under harsh conditions. masterorganicchemistry.com

The oxidation of N-benzyl amines can also be achieved under milder conditions using specific catalysts. For instance, ruthenium tetroxide (RuO₄) has been shown to oxidize N-benzylated tertiary amines at the benzylic position. researchgate.net This oxidation likely proceeds through the formation of an iminium cation intermediate. researchgate.net In the case of this compound, benzylic oxidation would yield 1-benzoyl-4-butylidenepiperidine. This transformation would convert the amine into an amide, significantly altering its electronic and steric properties.

Table 2: Potential Products of Benzylic Oxidation of this compound

ReactantOxidizing AgentPotential Product
This compoundKMnO₄, heat1-Benzoyl-4-butylidenepiperidine
This compoundRuO₄1-Benzoyl-4-butylidenepiperidine

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The nature of the substituent already on the ring and the reaction conditions determine the position of the incoming electrophile. The benzyl group itself is an ortho-, para-director. However, the reactivity of the ring can be influenced by the electron-withdrawing nature of the protonated piperidine nitrogen under acidic conditions, which would direct incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, primarily at the para position, to yield 1-(4-nitrobenzyl)-4-butylidenepiperidine, with a smaller amount of the ortho isomer.

Table 3: Illustrative Aromatic Substitution Reactions of this compound

Reaction TypeReagentsMajor Product
NitrationHNO₃, H₂SO₄1-(4-Nitrobenzyl)-4-butylidenepiperidine
BrominationBr₂, FeBr₃1-(4-Bromobenzyl)-4-butylidenepiperidine

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are limited, the mechanisms of related reactions provide valuable insights.

The N-oxidation of tertiary amines is generally understood to proceed via a direct attack of the nucleophilic nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Benzylic oxidation with reagents like RuO₄ is proposed to involve the formation of an iminium cation intermediate. researchgate.net For this compound, this would involve hydride abstraction from the benzylic carbon, leading to a resonance-stabilized iminium cation. Subsequent attack by a water molecule and further oxidation would yield the final benzoyl derivative. The electrochemical oxidation of related N-benzyl-4-piperidones also suggests a complex oxidation process influenced by the N-benzyl group. nih.gov

The mechanism of electrophilic aromatic substitution on the benzyl group follows the well-established two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile attacks the π-system of the benzene ring, leading to the formation of this intermediate. A subsequent deprotonation step restores the aromaticity of the ring and yields the substituted product. The regioselectivity (ortho, para vs. meta) is governed by the electronic effects of the substituent attached to the ring.

Strategic Chemical Modifications and Synthesis of Derivatives

Functionalization of the Butylidene Side Chain

The exocyclic double bond of the butylidene side chain is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups.

A key reaction for functionalizing the butylidene moiety is hydroboration-oxidation . This two-step process allows for the anti-Markovnikov addition of water across the double bond. For instance, hydroboration of a related compound, 1-Boc-4-methylenepiperidine, with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by a palladium-catalyzed cross-coupling reaction, has been successfully employed to construct benzylpiperidine scaffolds. unisi.it A similar approach with 1-benzyl-4-butylidenepiperidine would yield a primary alcohol, which can be further oxidized or substituted.

Ozonolysis offers a method for cleaving the double bond to yield a ketone. The reaction of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would produce 1-benzylpiperidin-4-one and butanal. This ketone serves as a valuable intermediate for further derivatization of the piperidine (B6355638) ring.

Dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction would yield a diol, 1-benzyl-4-(1,2-dihydroxybutyl)piperidine, introducing two hydroxyl groups for further functionalization.

Epoxidation of the butylidene side chain, for example using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would form a spiro-epoxide at the 4-position of the piperidine ring. Such epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of substituents. documentsdelivered.com

Reaction Reagents Product Key Features
Hydroboration-Oxidation1. 9-BBN 2. H₂O₂, NaOH1-Benzyl-4-(4-hydroxybutyl)piperidineAnti-Markovnikov addition of water
Ozonolysis1. O₃ 2. (CH₃)₂S1-Benzylpiperidin-4-oneCleavage of the double bond
DihydroxylationOsO₄, NMO1-Benzyl-4-(1,2-dihydroxybutyl)piperidineFormation of a diol
Epoxidationm-CPBA1-Benzyl-4,4-(1,2-epoxybutyl)piperidineFormation of a spiro-epoxide

Derivatization of the Benzyl (B1604629) Substituent

The benzyl group attached to the piperidine nitrogen is another key site for modification. The reactivity of the benzylic position and the aromatic ring itself can be exploited to introduce new functional groups or to cleave the benzyl group entirely. wikipedia.org

Oxidation of the benzylic position can lead to different products depending on the reagents used. Strong oxidizing agents like potassium permanganate can oxidize the benzylic C-H bonds to a carboxylic acid, which would likely lead to cleavage of the benzyl group. wikipedia.org Milder oxidation, for instance through chlorination followed by hydrolysis, can convert the benzylamine (B48309) to benzaldehyde. rsc.org

Dearomatization of the benzyl group is a more advanced transformation. While challenging, methods for the dearomatization of phenols using hypervalent iodine reagents have been reported, suggesting that similar strategies could potentially be explored for benzylamines. youtube.com

Substitution on the aromatic ring can be achieved through electrophilic aromatic substitution reactions. However, the nitrogen atom of the piperidine ring is a deactivating group, which can make these reactions challenging. Alternatively, the benzyl group can be replaced entirely. For example, N-debenzylation can be accomplished through catalytic hydrogenation, often using a palladium catalyst. organic-chemistry.org This yields the secondary amine, piperidine, which can then be reacted with a different electrophile to introduce a new substituent at the nitrogen atom.

Reaction Type Reagents/Conditions Potential Product(s) Notes
Benzylic OxidationKMnO₄Benzoic acid (likely with N-dealkylation)Harsh conditions
Benzylic Oxidation1. Cl₂ 2. H₂OBenzaldehydeMilder conditions
N-DebenzylationH₂, Pd/C4-ButylidenepiperidineRemoval of the benzyl group
Aromatic SubstitutionElectrophile, Lewis AcidSubstituted this compoundRing is deactivated

Substitutions and Transformations on the Piperidine Ring

The piperidine ring itself can be the target of various synthetic modifications. These transformations often involve the use of pre-existing functional groups or the creation of new ones on the ring. researchgate.net

The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone highlights a common strategy. rsc.org The ketone at the 4-position, which can be obtained from the ozonolysis of this compound, can be converted to a tosylhydrazone. This intermediate can then undergo a Shapiro reaction followed by a palladium-catalyzed cross-coupling with an aryl halide to introduce an aryl group at the 4-position.

The piperidine ring is a common motif in many bioactive molecules, and a vast number of synthetic methods have been developed for its functionalization. nih.govnih.gov These include intramolecular cyclization reactions to form fused or bridged ring systems, and the introduction of substituents at various positions on the ring. rsc.org

Starting Material Reaction Sequence Product Key Transformation
1-Benzyl-4-piperidone1. Tosylhydrazine 2. n-BuLi 3. Ar-I, Pd catalyst1-Benzyl-4-aryl-1,2,3,6-tetrahydropyridineShapiro reaction and cross-coupling
1-Benzyl-4-piperidoneWittig reaction with Ph₃P=CH₂1-Benzyl-4-methylenepiperidineConversion of ketone to alkene
1-Benzyl-4-piperidoneReductive amination with R-NH₂4-Amino-1-benzylpiperidine derivativeFormation of a C-N bond

Chiral Synthesis and Stereoselective Derivatization

The development of stereoselective methods for the synthesis of piperidine derivatives is of significant interest due to the prevalence of chiral piperidines in pharmaceuticals.

Asymmetric dearomatization of pyridinium (B92312) salts represents a powerful strategy for accessing chiral piperidines. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to afford stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Organocatalytic enantioselective reactions provide another avenue for chiral piperidine synthesis. For example, an intramolecular aza-Michael reaction has been used in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

A chiral-hydrazone based asymmetric synthesis has been reported for the preparation of 1,3,4,5-tetrasubstituted piperidines. lookchem.com This method involves the alkylation of a chiral hydrazone derived from a ketone, followed by cleavage of the hydrazone to reveal the substituted piperidine. Such a strategy could be adapted to introduce chirality at the carbon atoms of the piperidine ring in derivatives of this compound.

Furthermore, one-pot asymmetric syntheses of substituted piperidines have been developed through the condensation of a nitroalkene, an amine, and an enone, with chirality being induced by a chiral amine. acs.org

Method Key Features Potential Application to Target Scaffold
Chemo-enzymatic DearomatizationAsymmetric reduction of activated pyridinesSynthesis of chiral piperidine precursors
Organocatalytic aza-Michael ReactionEnantioselective intramolecular cyclizationCreation of chiral centers on the piperidine ring
Chiral Hydrazone Asymmetric SynthesisUse of a chiral auxiliary for stereocontrolIntroduction of substituents with defined stereochemistry
Chiral Amine Induced CondensationOne-pot synthesis with chirality transferEfficient construction of complex chiral piperidines

Synthesis of Complex Polycyclic Systems Incorporating the this compound Scaffold

The this compound framework can be elaborated into more complex polycyclic systems, such as spiropiperidines and fused heterocycles. rsc.orgwhiterose.ac.uk

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic structures. By introducing a second double bond into a derivative of this compound, for instance at the benzyl group or through a substituent on the piperidine ring, RCM can be employed to construct a new ring fused or spiro-fused to the piperidine core. The synthesis of 3-spiropiperidines has been achieved through the RCM of a diene, followed by hydrogenation. whiterose.ac.uk

The synthesis of spiropiperidines can also be achieved through other cyclization strategies. For example, the formation of a spiro-ring on a pre-formed piperidine can be accomplished via radical cyclizations or palladium-mediated intramolecular cyclizations. rsc.org

The construction of fused piperidine ring systems , such as quinolizidines, can be achieved through multi-component reactions. A vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, which can serve as precursors to quinolizidine (B1214090) alkaloids. rsc.org These strategies offer pathways to novel and complex molecular architectures based on the this compound scaffold.

Polycyclic System Synthetic Strategy Key Reaction
SpiropiperidinesRing-closing metathesisOlefin metathesis
Fused PiperidinesMulti-component reactionVinylogous Mannich reaction
Bridged PiperidinesIntramolecular cyclizationRadical or metal-catalyzed cyclization

Advanced Spectroscopic Characterization of 1 Benzyl 4 Butylidenepiperidine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For piperidine (B6355638) derivatives, NMR provides unambiguous information about the carbon skeleton, the substitution pattern, and the stereochemistry. optica.orgoptica.org The analysis of chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete assignment of all atoms within the molecular structure. In molecules like 1-Benzyl-4-butylidenepiperidine, NMR is crucial for confirming the presence and connectivity of the benzyl (B1604629) group, the piperidine ring, and the butylidene side chain.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR provides essential data, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR experiments resolve this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would show correlations between the vinyl proton of the butylidene group and the adjacent methylene (B1212753) protons, as well as cross-peaks connecting the protons within the piperidine ring and the ethyl group of the side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the heteronucleus to which they are attached, most commonly ¹³C. wikipedia.orgyoutube.com This is an exceptionally powerful technique for assigning carbon signals, as each protonated carbon atom gives a distinct cross-peak corresponding to its ¹H and ¹³C chemical shifts. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Complementary to HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgyoutube.com This is vital for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation between the benzylic protons (H-7) and the carbons of the piperidine ring (C-2, C-6), as well as the aromatic carbons, confirming the attachment of the benzyl group to the piperidine nitrogen.

A representative dataset of expected NMR assignments for this compound is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Piperidine Ring
2, 6~2.45 (t)~53.5C-7, C-3, C-5
3, 5~2.30 (t)~29.0C-2, C-6, C-4
4-~138.0H-2, H-6, H-3, H-5, H-1'
Benzyl Group
7~3.50 (s)~63.0C-2, C-6, C-8, C-9, C-13
8-~138.5H-7, H-9, H-13
9, 13~7.30 (d)~129.0C-7, C-8, C-11
10, 12~7.35 (t)~128.5C-8, C-9, C-13
11~7.25 (t)~127.0C-9, C-13
Butylidene Chain
1'~5.20 (t)~121.0C-3, C-5, C-4, C-2'
2'~2.05 (q)~29.5C-1', C-3', C-4
3'~1.40 (sext)~23.0C-1', C-2', C-4'
4'~0.90 (t)~14.0C-2', C-3'

Note: This is a table of representative, predicted values. Actual experimental values may vary based on solvent and other conditions.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into their structure and behavior in the crystalline or amorphous solid phase. For piperidine derivatives, ssNMR can be particularly useful for identifying the presence of different conformers or polymorphs in the solid state, which can arise from restricted rotation or different crystal packing arrangements. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, allowing for the characterization of distinct molecular conformations that may not be observable in solution.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com The two methods are complementary, as the selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. americanpharmaceuticalreview.comnih.gov Analysis of the vibrational spectra allows for the identification of specific functional groups within a molecule. theaic.org

For this compound, key vibrational modes would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C stretching: The double bond of the butylidene group gives a characteristic band around 1650-1670 cm⁻¹.

Aromatic C=C stretching: Phenyl ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations are typically found in the 1000-1250 cm⁻¹ range.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3020 - 3080IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=C Stretch (butylidene)1650 - 1670IR, Raman
Aromatic Ring Stretch1580, 1495, 1450IR, Raman
CH₂ Bend (Scissoring)1440 - 1470IR
C-N Stretch1100 - 1250IR
Aromatic C-H Out-of-Plane Bend700 - 750 (monosubstituted)IR (Strong)

Note: This table presents typical frequency ranges for the expected functional groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govunil.ch This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₂₃N.

ParameterValue
Molecular FormulaC₁₆H₂₃N
Calculated Monoisotopic Mass229.1830
Measured Exact Mass (Hypothetical)229.1832
Ion Species[M+H]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern is often predictable and provides a fingerprint that can confirm the structure of the analyte. nih.gov

For this compound, the most characteristic fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is typically the most labile bond in such structures. This would result in two primary fragments:

The Tropylium Ion (m/z 91): A highly stable, seven-membered aromatic ring cation formed from the benzyl moiety. This is a very common and indicative fragment for compounds containing a benzyl group.

The Piperidine Fragment: The remaining piperidine portion of the molecule.

Parent Ion (m/z)Key Fragment Ion (m/z)Proposed Structure of Fragment
230.1903 ([M+H]⁺)91.0542Tropylium cation (C₇H₇⁺)
230.1903 ([M+H]⁺)138.1277[M - C₇H₇]⁺ (Protonated 4-butylidenepiperidine)

This fragmentation data, combined with NMR and vibrational spectroscopy, provides a comprehensive and definitive characterization of the this compound molecule. researchgate.net

A comprehensive search for scientific literature and data has revealed a significant lack of available information on the advanced spectroscopic characterization of This compound . Specifically, no detailed research findings, data tables, or scholarly articles could be retrieved for the electronic absorption (UV-Vis), fluorescence spectroscopy, or X-ray crystallography of this particular compound or its immediate analogues.

The initial investigation yielded results for structurally related but distinct molecules, such as thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine researchgate.net, N-benzyl-4-piperidone nih.gov, and various other compounds containing a 1-benzylpiperidine (B1218667) moiety. researchgate.netnih.govresearchgate.netnih.gov However, the crucial butylidene substituent at the 4-position of the piperidine ring, which would be the primary determinant of the electronic spectroscopic properties and would significantly influence the crystal packing, was absent in the compounds described in the search results.

Due to the absence of specific data for this compound in the public domain and scholarly databases, it is not possible to generate an article that meets the user's requirements for detailed, data-rich content on its advanced spectroscopic properties. The requested sections on Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) and X-ray Crystallography for Solid-State Structure Determination cannot be populated with the scientifically accurate and specific information required.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” and its advanced spectroscopic characterization cannot be fulfilled at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. Through DFT calculations, fundamental aspects of 1-Benzyl-4-butylidenepiperidine's nature can be elucidated.

A thorough conformational analysis, achieved by systematically rotating the bonds connecting the substituent groups, would map the molecule's potential energy surface. This computational map reveals the energy landscape, highlighting the most stable conformers and the energy barriers that separate them.

The electronic behavior of this compound is best understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The distribution and energy of these orbitals are key to predicting the molecule's reactivity. The HOMO, representing the outermost electrons, is anticipated to be concentrated on the electron-rich benzyl (B1604629) ring and the double bond of the butylidene moiety. Conversely, the LUMO, the lowest energy unoccupied orbital, is likely distributed over the aromatic ring and the carbon-carbon double bond, regions that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A larger gap typically corresponds to greater stability. For a structurally similar compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations have determined a HOMO-LUMO gap of 4.0319 eV, indicating considerable stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

DFT calculations are also invaluable for predicting spectroscopic data, which can be compared with experimental results for validation.

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in Infrared (IR) and Raman spectroscopy. This allows for the assignment of specific peaks to the stretching and bending of particular bonds, such as the C-H bonds of the aromatic ring, the C=C bond of the butylidene group, and the C-N bond of the piperidine (B6355638) ring.

NMR Spectra: The chemical shifts observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can also be predicted. This is particularly useful for complex molecules, aiding in the definitive assignment of each signal to a specific atom within the structure.

Electronic Spectra (UV-Vis): By employing time-dependent DFT (TD-DFT), it is possible to calculate the electronic transitions of the molecule. This allows for the prediction of the UV-Visible absorption spectrum, offering insights into how the molecule interacts with light.

Molecular Dynamics Simulations

While DFT provides a static image of the molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.gov

MD simulations can track the movements of every atom in this compound, revealing its flexibility and the transitions between different conformations. This dynamic perspective is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as it can adapt its shape to fit into binding sites.

The surrounding environment, particularly the solvent, can significantly influence a molecule's behavior. MD simulations can explicitly model the interactions between this compound and solvent molecules. In a polar solvent like water, the hydrophobic benzyl and butylidene groups would likely be shielded from the solvent, while the nitrogen atom in the piperidine ring could form hydrogen bonds. These interactions can alter the molecule's conformation and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), is instrumental in mapping out the detailed pathways of chemical reactions. researchgate.netresearchgate.net For a compound such as this compound, these models can predict how it might be synthesized or how it participates in further chemical transformations. The process involves identifying all relevant intermediates, transition states, and products along a reaction coordinate.

A key aspect of understanding a reaction mechanism is the characterization of its transition states. A transition state represents the highest energy point along the reaction pathway between reactants and products. Computational methods can determine the geometry, energy, and vibrational frequencies of these fleeting structures. For instance, in a hypothetical synthesis of this compound, the formation of the carbon-carbon double bond of the butylidene group would proceed through a specific transition state.

Computational chemists can pinpoint this transition state and analyze its properties. Key parameters that are often calculated include the bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes, as well as the imaginary frequency that confirms the structure as a true transition state.

Table 1: Hypothetical Transition State Parameters for the Formation of the Butylidene Group

ParameterValue
C-C Bond Length (forming)2.1 Å
C-H Bond Length (breaking)1.5 Å
O-H Bond Length (forming)1.2 Å
Imaginary Frequency-1500 cm⁻¹

For the synthesis of this compound, a reaction energy profile could be used to compare different potential synthetic routes and identify the most energetically favorable pathway. Key thermodynamic parameters such as Gibbs free energy and activation energy are calculated to determine the feasibility and efficiency of the reaction. researchgate.net

Table 2: Hypothetical Reaction Energy Profile Data for a Synthetic Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+18.9
Products-10.2

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.gov In the context of this compound and its derivatives, QSAR studies could be employed to predict how modifications to the molecule's structure would affect its chemical behavior.

For example, a QSAR model could be developed to predict the rate of a particular reaction for a series of substituted this compound analogs. This is achieved by calculating various molecular descriptors for each compound, which are numerical representations of its structural and physicochemical properties. These descriptors can include steric parameters (like molar refractivity), electronic parameters (like Hammett constants), and hydrophobicity parameters (like logP). nih.gov

Statistical methods, such as multiple linear regression, are then used to derive a mathematical equation that relates these descriptors to the observed reactivity. nih.gov Such models can be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with desired chemical properties. nih.gov

Table 3: Example of Descriptors Used in a QSAR Study of Piperidine Derivatives

CompoundLogPMolar RefractivityElectronic Parameter (σ)Observed Reactivity (log k)
Derivative 13.595.20.1-2.1
Derivative 24.1102.5-0.2-1.8
Derivative 33.898.70.3-2.5

Applications As a Versatile Building Block in Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

The structure of 1-Benzyl-4-butylidenepiperidine offers multiple avenues for the construction of more complex heterocyclic frameworks. The exocyclic double bond serves as a key functional handle for a variety of chemical transformations that can lead to the annulation of new rings onto the piperidine (B6355638) core.

Key Reactions for Heterocycle Formation:

Reaction TypeReagents and ConditionsResulting Heterocyclic System
[4+2] Cycloaddition (Diels-Alder) Dienophiles (e.g., maleic anhydride, acrylates) with thermal or Lewis acid catalysisFused carbocyclic or heterocyclic ring systems
1,3-Dipolar Cycloaddition Nitrones, azomethine ylides, nitrile oxidesSpiro-heterocyclic systems containing isoxazolidine, pyrrolidine, or isoxazoline (B3343090) rings
Epoxidation followed by Ring-Opening m-CPBA or other peroxy acids, followed by nucleophilic ring-opening with amines or other bifunctional nucleophilesSpiro-oxiranes, which are precursors to amino alcohols and other complex heterocycles
Hydroformylation CO, H₂, Rh or Co catalystSpiro-cyclic aldehydes, which can be further elaborated into fused pyrimidines, imidazoles, etc.

For instance, a 1,3-dipolar cycloaddition with a nitrone could yield a spiro-isoxazolidine, which upon reductive N-O bond cleavage, would provide a valuable 1,3-amino alcohol. Such motifs are present in a variety of biologically active molecules.

Precursor for Advanced Organic Intermediates

The exocyclic double bond of this compound is readily transformed into a wide array of other functional groups, rendering it an excellent precursor for a diverse range of advanced organic intermediates.

Transformations of the Butylidene Group:

TransformationReagents and ConditionsResulting Functional Group
Catalytic Hydrogenation H₂, Pd/C, PtO₂4-Butylpiperidine
Hydroboration-Oxidation 1. BH₃·THF, 2. H₂O₂, NaOH4-(1-Hydroxybutyl)piperidine
Ozonolysis 1. O₃, 2. Me₂S or Zn/H₂O1-Benzyl-4-piperidone and butanal
Sharpless Asymmetric Dihydroxylation AD-mix-α or AD-mix-βChiral diols
Wacker-Type Oxidation PdCl₂, CuCl₂, O₂4-Acylpiperidine derivative

The ability to introduce chirality, as in the case of asymmetric dihydroxylation, is particularly significant for the synthesis of enantiomerically pure pharmaceutical agents. Furthermore, oxidative cleavage via ozonolysis regenerates the 1-benzyl-4-piperidone, a key starting material for many other synthetic routes, while also producing butanal for other applications. chemicalbook.com

Application in Total Synthesis of Natural Product Analogues

The piperidine ring is a core structural element in a vast number of alkaloids and other natural products. ajchem-a.com this compound, and the intermediates derived from it, can serve as crucial building blocks in the total synthesis of analogues of these natural products. The butylidene side chain allows for the introduction of various carbon chains and functional groups found in complex natural targets.

For example, the synthesis of analogues of compounds like histrionicotoxin, a spiropiperidine alkaloid, could potentially utilize derivatives of this compound. The exocyclic double bond could be a strategic point for the installation of the characteristic unsaturated side chains of these alkaloids.

Utility in Ligand Design for Catalysis

Piperidine-containing molecules have been successfully employed as scaffolds for the design of chiral ligands for asymmetric catalysis. nih.govrsc.org The stereochemical information can be introduced onto the piperidine ring, and the substituents can be fine-tuned to create a specific chiral environment around a metal center.

This compound can be envisioned as a precursor to a variety of chiral ligands. For instance, asymmetric functionalization of the double bond could lead to chiral amino alcohols or phosphines. These can then be coordinated to transition metals to generate catalysts for a range of enantioselective transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The N-benzyl group can be readily removed via catalytic hydrogenation to provide a secondary amine, which can be further functionalized. researchgate.net

Integration into Polymer Chemistry

While direct polymerization of this compound is not reported, the chemistry of related piperidine-containing monomers provides insights into its potential in polymer science. For instance, vinyl-substituted piperidines have been polymerized to create functional polymers. ontosight.ai

The exocyclic double bond in this compound could potentially undergo polymerization through specific catalytic methods, such as ring-opening metathesis polymerization (ROMP) if it were part of a strained ring system, or through coordination polymerization. More plausibly, the molecule could be functionalized to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting polymers would possess pendant piperidine units, which could be used for applications such as drug delivery, gene transfection, or as basic catalysts.

Emerging Research Frontiers and Future Prospects

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of piperidine-containing compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com The synthesis of 1-Benzyl-4-butylidenepiperidine typically involves two key stages: the formation of the 1-benzyl-4-piperidone precursor and the subsequent olefination reaction (e.g., a Wittig reaction) to install the butylidene group. Sustainable innovations are being explored for both steps.

For the synthesis of the piperidone core, traditional methods are being replaced by greener alternatives. A notable development is the use of Deep Eutectic Solvents (DES) as environmentally safe and effective reaction media. rsc.orgacs.org For instance, a DES formed from glucose and urea (B33335) has been successfully employed for the synthesis of piperidin-4-one derivatives, offering a biodegradable and non-toxic solvent system. acs.org

The Wittig reaction, a classic method for forming the butylidene double bond, is also undergoing a green transformation. While highly effective, it is known for its poor atom economy due to the generation of triphenylphosphine (B44618) oxide as a byproduct. youtube.com Research is now focused on solvent-free approaches. nih.govacs.org One promising technique is mechanochemistry, where reactants are ground together, often in a ball mill, eliminating the need for hazardous solvents like dichloromethane. acs.orgfrontiersin.org These solvent-less methods not only reduce environmental impact but can also lead to faster reaction times and simpler workup procedures. frontiersin.orgresearchgate.net

Sustainable Method Synthetic Step Key Advantages References
Deep Eutectic Solvents (DES)Piperidone Ring FormationBiodegradable, non-toxic, reduced environmental pollutants. rsc.orgacs.org
Solvent-Free Grinding / Ball MillingWittig OlefinationEliminates hazardous solvents, reduces waste, potentially faster reactions. acs.orgfrontiersin.org
Use of Weaker Bases (e.g., NaOH)Wittig OlefinationImproved atom economy and safety compared to BuLi. researchgate.net

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers unparalleled selectivity and efficiency for synthesizing complex chiral molecules under mild, environmentally benign conditions. mt.com The application of enzymes in the synthesis of piperidine (B6355638) derivatives is a rapidly growing field, providing access to stereo-enriched compounds that are crucial for pharmaceutical applications. mt.comacs.org

Key biocatalytic strategies applicable to the synthesis of the 1-benzylpiperidine (B1218667) core include:

Lipase-Catalyzed Reactions: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines with high yields. researchgate.netchromnet.net These biocatalysts are often reusable, adding to the sustainability of the process. researchgate.net

Transaminase and Reductase Cascades: Hybrid bio-organocatalytic cascades using transaminases can generate key reactive intermediates for piperidine synthesis. acs.org Furthermore, one-pot cascades involving amine oxidases and ene imine reductases (EneIREDs) can convert tetrahydropyridines into precisely substituted chiral piperidines. mt.com

Enzymatic C-H Oxidation: A recent breakthrough combines scalable enzymatic C-H oxidation using engineered hydroxylase enzymes with radical cross-coupling reactions. rsc.org This powerful method allows for the direct installation of functional groups onto the piperidine ring, streamlining the synthesis of complex derivatives. rsc.org

These chemoenzymatic approaches provide a powerful toolkit for creating novel analogs of this compound with precise stereochemical control, which is often difficult to achieve through traditional chemical methods.

Exploration of Novel Reaction Pathways and Reagents

Beyond green and biocatalytic methods, chemists are continuously exploring novel reaction pathways to construct and functionalize the piperidine scaffold with greater efficiency and versatility. These modern methods often rely on advanced transition-metal catalysis and radical chemistry. mdpi.comrsc.org

For the piperidine ring itself, several innovative strategies have emerged:

Transition-Metal Catalysis: Catalysts based on palladium, iridium, and gold are now used for various cyclization and cross-coupling reactions to form highly substituted piperidines. mdpi.com For example, palladium-catalyzed reactions can create C-C bonds on the piperidine ring with high precision. mdpi.com Iridium complexes can catalyze the N-heterocyclization of primary amines with diols to form the piperidine ring efficiently. youtube.com

Radical-Mediated Cyclization: The use of radical reactions, often initiated by cobalt or copper catalysts, provides new routes for piperidine synthesis from linear amino-aldehydes or through intramolecular C-H amination. rsc.org

Electrochemical Synthesis: Electrochemical methods are being developed to drive the conversion of CO2 into heterocycles, offering a novel and sustainable approach for building complex molecular architectures. youtube.com

For the installation of the exocyclic double bond, ultrafast Wittig reactions induced by mechanochemical ball milling represent a significant advance, enabling solvent-free olefination in as little as 30 seconds under ambient conditions. frontiersin.org

Advanced Characterization Techniques for In Situ Studies

To optimize these novel synthetic methods, researchers are increasingly relying on Process Analytical Technology (PAT). acs.orgrsc.org PAT utilizes in situ analytical tools to monitor reactions in real-time, providing a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. nih.gov This approach is crucial for ensuring process safety, improving yield, and facilitating rapid scale-up. chromnet.netresearchgate.net

For the synthesis of a compound like this compound, several in situ techniques are particularly valuable:

In Situ Spectroscopy (FTIR, Raman, NMR): Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can continuously monitor the concentration of reactants, intermediates, and products throughout a reaction. spectroscopyonline.com For instance, during a Wittig reaction, FTIR could track the consumption of the 1-benzyl-4-piperidone starting material and the appearance of the C=C bond of the butylidene product. This allows for precise determination of reaction endpoints and identification of transient intermediates. rsc.org

Real-Time Mass Spectrometry: Ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation. mt.com This can be used for real-time product monitoring and mechanistic investigations of heterocyclic compound synthesis. mt.com

These advanced characterization tools are essential for moving from laboratory-scale discovery to robust and reproducible manufacturing processes. chromnet.net

Technique Application in Synthesis Information Gained References
In Situ FTIR/RamanReal-time reaction monitoring.Reaction kinetics, endpoint determination, intermediate identification, process control. nih.govspectroscopyonline.com
Flow NMROn-line analysis in flow chemistry setups.Structural confirmation of intermediates and products in continuous processes. nih.gov
DART-MSRapid reaction product monitoring.Molecular analysis of products and byproducts with minimal sample prep. mt.com

Computational Design of Functional Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. mdpi.comnih.gov For the 1-benzylpiperidine scaffold, computational methods are used to predict the biological activity of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govspectroscopyonline.com By analyzing a set of known N-benzylpiperidine analogs, researchers can build predictive models that estimate the activity of newly designed, unsynthesized compounds. researchgate.net

Molecular Docking and Pharmacophore Modeling: These structure-based drug design techniques simulate how a molecule fits into the active site of a biological target, such as an enzyme or receptor. For example, docking studies have been used to design N-benzylpiperidine analogs as potent inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), enzymes implicated in Alzheimer's disease. mdpi.com The models identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for binding, providing a blueprint for designing more potent and selective inhibitors.

By leveraging these computational tools, scientists can explore a vast virtual chemical space to identify promising derivatives of this compound for various applications before committing to their synthesis in the laboratory.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-butylidenepiperidine, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives (e.g., 1-Benzyl-4-tert-butylpiperidine) are synthesized via alkylation of piperidine precursors using benzyl halides under inert atmospheres . To ensure reproducibility:

  • Use anhydrous solvents (e.g., THF or DMF) and monitor reaction progress with TLC or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95%) .
  • Document stoichiometric ratios, temperature (±2°C), and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for benzyl (δ 7.2–7.4 ppm) and piperidine ring protons (δ 1.4–3.1 ppm). Compare with PubChem data for related compounds (e.g., 1-Benzyl-4-methylpiperidin-4-amine) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicology : Assume acute toxicity due to structural analogs (e.g., 4-Benzylpiperidine) causing respiratory irritation. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) as a precaution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Comparative Analysis : Review SDS discrepancies (e.g., 4-Benzylpiperidine labeled non-hazardous in one study but flagged for organ toxicity in another ).
  • In Silico Modeling : Predict toxicity using QSAR tools (e.g., EPA’s TEST) to assess mutagenicity or hepatotoxicity .
  • Experimental Validation : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos (LC50 determination) .

Q. What strategies optimize reaction conditions for this compound to enhance yield and stability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium, nickel, or enzyme-mediated catalysts for regioselective alkylation .
  • Temperature Control : Maintain −20°C for sensitive intermediates (e.g., Grignard reactions) to prevent side-product formation .
  • Stability Studies : Store the compound under argon at −20°C and monitor degradation via HPLC over 6 months .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • Analog Synthesis : Modify the butylidene or benzyl groups (e.g., fluorination or methyl substitution) and compare bioactivity .
  • Target Assays : Screen against neurological targets (e.g., sigma-1 receptors) using radioligand binding assays .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity with IC50 values in enzyme inhibition studies .

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